Home > Products > Screening Compounds P100836 > N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE -

N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Catalog Number: EVT-4789798
CAS Number:
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide []

Compound Description: This compound demonstrates potent antioxidant activity, exhibiting 1.5 times higher antioxidant capacity than butylated hydroxytoluene in a ferric reducing antioxidant power assay [].

N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl) amino) acetamide Derivatives []

Compound Description: This series of compounds exhibits promising anticonvulsant activity. Notably, compound D-III in this series provided the highest protection (80% at 20 mg/kg) against PTZ-induced convulsions compared to the control group [].

-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone []

Compound Description: This compound's molecular structure was extensively studied using X-ray diffraction and DFT calculations [].

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

Compound Description: This compound's crystal structure reveals the presence of intermolecular hydrogen bonds, contributing to its solid-state packing arrangement [].

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide []

Compound Description: This compound belongs to a series designed for α-glucosidase inhibition potential. It's noteworthy that the synthesis of this particular derivative achieved a high yield of 91% [].

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate []

Compound Description: A highly sensitive and selective HPLC method, utilizing diode-array detection, was developed to determine the presence of this compound as an active pharmaceutical ingredient (API) in a 1% injection solution [].

-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives []

Compound Description: This class of compounds has been synthesized and assessed for potential antimicrobial and anti-tuberculosis activities [].

-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate []

Compound Description: The primary metabolite of this active pharmaceutical ingredient (API) has been identified as 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation. This metabolite is formed through methylation by N-methyltransferase during the metabolic process [].

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) []

Compound Description: This compound readily forms a complex with HgCl2, denoted as [Hg(phpy2NS)Cl2] (2). Both the ligand and its Hg(II) complex have been structurally characterized using X-ray diffractometry [].

-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide []

Compound Description: This compound and its derivatives were synthesized and characterized to explore their physicochemical properties [].

N-(4H-1,2,4-Triazol-4-yl)acetamide []

Compound Description: This compound serves as a versatile precursor for synthesizing a range of 1,2,4-triazole derivatives, showcasing the utility of this core structure in organic synthesis [].

N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives []

Compound Description: This family of compounds exhibits potent antimicrobial, antioxidant, and anti-inflammatory properties, underscoring their potential for medicinal applications [].

-{[5-(4-Chloro­phen­oxy­meth­yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfan­yl}-N-(4-nitro­phen­yl)acetamide []

Compound Description: This compound's crystal structure reveals an extended conformation, stabilized by intermolecular hydrogen bonds and C-H⋯π interactions [].

-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

Compound Description: The crystal structure of this compound reveals intricate three-dimensional networks formed through various intermolecular interactions, including hydrogen bonds and C-H⋯π interactions [].

-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides []

Compound Description: These compounds were synthesized and evaluated for their anticancer properties across a panel of 60 cancer cell lines. Notably, several compounds in this series showed promising activity and selectivity against melanoma and breast cancer cell lines [].

-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4- triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione []

Compound Description: This compound, alongside a series of Schiff base derivatives, has been synthesized and screened for antimicrobial activity. The study revealed that this compound, with the exception of a few derivatives, exhibited notable antimicrobial effects [].

bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes []

Compound Description: The synthesis of these compounds employed readily available starting materials. The compounds exhibit diverse biological activities, with antimicrobial activity being the most prominent, as predicted using the PASS online tool [].

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4 H-1,2,4-triazol-3-yl)thio)acetate []

Compound Description: A new HPLC method, employing diode-array detection, was developed to quantify impurities in the bulk drug substance of this compound [].

-((3-R-4-R1-4H-1,2,4-triazole-5-yl)thio) acetic acid salts []

Compound Description: These salts have demonstrated potential as growth stimulators for winter wheat sprouts. Their effects on growth parameters, including germination and sprouting energy, were investigated [].

'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline []

Compound Description: This compound displayed notable actoprotective activity, enhancing swimming duration by 14.31% in comparison to the control group [, ].

N-[4-(3-Methyl-5-sulfanil-4H-1,2,4-triazol-4-il)fenil]acetamida []

Compound Description: This compound serves as the foundation for a series of eight 1,2,4-triazole-3-thiols, with seven of them being novel compounds. These compounds were synthesized and characterized, revealing promising antifungal and antioxidant properties in some derivatives [].

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides []

Compound Description: This series of compounds represents a novel class of coumarin-1,2,4-triazol-3-thioether hybrids, synthesized through a multi-step process [].

-[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-[1,2,4]trisol-3-ylmercapto]-N-(3,5-dimethylphenyl)acetamide []

Compound Description: This compound demonstrates selective antiviral activity against influenza A virus strains. This discovery highlights its potential for the development of new antiviral therapies [].

N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives []

Compound Description: These derivatives incorporate a pyridine ring into the 1,2,4-triazole scaffold. Their antimicrobial potential against a range of bacterial and fungal strains has been investigated, highlighting their potential therapeutic use [].

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide []

Compound Description: These three specific hydrazones showed promising anticancer activities against melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cell lines in 3D cell cultures, demonstrating their potential as anticancer agents [].

-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives []

Compound Description: This series of compounds was specifically designed and synthesized as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). These enzymes are implicated in various diseases, including Alzheimer's disease and diabetes mellitus. The study highlights the potential of these derivatives for therapeutic applications [].

-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives (5a-h) []

Compound Description: These compounds were synthesized and evaluated for their anticancer activity against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines. They exhibited significant cytotoxicity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents [].

NR-amides and hydrazides of 2-[4R-5-(3’-methylxanthine-7’-yl)-1,2,4-triazole-3-ylthio] acetic acid []

Compound Description: These compounds, incorporating a methylxanthine moiety, were synthesized and studied for their potential anti-inflammatory activity [].

-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g) []

Compound Description: This acefylline-triazole hybrid exhibited remarkable anticancer activity, particularly against A549 (lung) and MCF-7 (breast) cancer cell lines, with low hemolytic activity, making it a promising candidate for further development [].

-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) []

Compound Description: This compound, a GPR17 agonist, showed a significant synergistic effect in combination with THTMP for the inhibition of GBM cells. This combination therapy demonstrated promising potential for the treatment of glioblastoma, highlighting its clinical significance [].

-Hydroxycoumarin-Based Triazoles/Oxadiazoles []

Compound Description: This series, encompassing both 1,3,4-oxadiazole and 4H-1,2,4-triazol-4-amine moieties linked to a 4-hydroxycoumarin scaffold, was explored for anticancer properties. Notably, several derivatives demonstrated potent activity, surpassing doxorubicin's efficacy against specific cancer cell lines [].

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d) []

Compound Description: These compounds showed potent antimicrobial activity against several bacterial and fungal strains. They also exhibited favorable physicochemical properties suitable for oral administration [].

N-(4-methylphenyl)-2-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazine carbo thioamide []

Compound Description: This compound was utilized as a complexing agent in a solid phase extraction method developed for the preconcentration and determination of Au(III) and Pd(II) ions in various environmental samples [].

Acefylline–1,2,4-Triazole Hybrids []

Compound Description: This series of acefylline-derived hybrids bearing N-phenyl acetamide moieties showed promising anticancer activity against MCF-7 and A549 cancer cell lines with low hemolytic activity [].

-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid []

Compound Description: This compound is a key intermediate in the synthesis of more complex molecules and exhibits a distinct crystalline polymorph characterized by specific peaks in X-ray powder diffraction [].

-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanil)-N-acetamides []

Compound Description: This series of pyrolline derivatives was synthesized and evaluated for its antiexudative activity. Notably, some compounds in the series showed greater potency than the reference drug diclofenac sodium in reducing formalin-induced edema in rats [].

(S)-β-(3-butyl-4-propyl-5-thio-1,2,4-triazol-1-yl)-α-alanine, (S)-β-(3-benzyl-4-allyl-5-thio-1,2,4-triazol-1-yl)-α-alanine and (S)-β-[3-butyl-4-(2`-methallyl)-5-thio-1,2,4-triazol-1-yl]-α-alanine []

Compound Description: These compounds represent novel 1,2,4-triazole-containing derivatives of (S)-α-alanine, synthesized through an asymmetric synthesis method [].

Thien-3-yl-sulfonilaminocarboniltriazolinonas [, ]

Compound Description: These compounds, containing a thien-3-yl-sulfonilaminocarbonyltriazolinone moiety, have been investigated for their potential herbicidal activity [, ].

Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol- 4-yl]carbamates (2a-d) []

Compound Description: These compounds were prepared as intermediates in the synthesis of more complex 1,2,4-triazole derivatives. These derivatives exhibited promising antimicrobial activity [].

-(dialkylamino)-N-(5-(5-aryl-4-ureido-4H-1,2,4-triazol-3-yl)benzoxazol-2-yl)acetamides (Xa1-16) []

Compound Description: This series of 1,2,4-triazolyl-benzoxazole derivatives was investigated for their COX-2 inhibitory activity. Some of these derivatives, particularly Xa13, 14, 15, and 16, displayed potent COX-2 inhibition comparable to the standard drug refecoxib, suggesting their potential for treating inflammation and pain [].

-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives containing 1,3,4-thiadiazole (10a–i) and 4H-1,2,4-triazol-4-amine (11a–r) moiety []

Compound Description: These compounds, designed as potential anticancer agents, showed potent antiproliferative activity against A549 and K562 cells. These compounds are thought to exert their effects by inducing apoptosis and arresting the cell cycle [].

-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2a), 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide (2b), 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e) and 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f) []

Compound Description: These N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activity. They exhibited notable activity against various bacterial and fungal species. Specifically, compounds 2a, 2b, 2c, and 2e displayed significant antifungal activity, while compounds 2c, 2e, and 2f showed notable activity against Gram-positive bacteria [].

Properties

Product Name

N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H22N4O2S/c1-4-11-26-21(18-9-5-7-15(2)12-18)24-25-22(26)29-14-20(28)23-19-10-6-8-17(13-19)16(3)27/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,28)

InChI Key

WVXHFZXEUAQDDY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC(=C3)C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC(=C3)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.